![molecular formula C14H14N2O6 B14208631 2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- CAS No. 779327-14-9](/img/structure/B14208631.png)
2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a carboxamide group, and a nitro group, along with a 2,3-dimethoxyphenylmethyl substituent
Méthodes De Préparation
The synthesis of 2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- typically involves multiple steps. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the carboxamide group and the nitro group. The 2,3-dimethoxyphenylmethyl substituent is then added through a series of reactions involving appropriate reagents and catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes.
Comparaison Avec Des Composés Similaires
2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- can be compared with other similar compounds, such as:
2-Furancarboxamide, N-methyl-: This compound lacks the 2,3-dimethoxyphenylmethyl substituent and the nitro group, making it less complex and potentially less active in certain applications.
2-Furancarboxamide, N-(2,5-dimethoxyphenyl)-: This compound has a different substitution pattern on the phenyl ring, which may result in different chemical and biological properties.
Propriétés
Numéro CAS |
779327-14-9 |
|---|---|
Formule moléculaire |
C14H14N2O6 |
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C14H14N2O6/c1-20-10-5-3-4-9(13(10)21-2)8-15-14(17)11-6-7-12(22-11)16(18)19/h3-7H,8H2,1-2H3,(H,15,17) |
Clé InChI |
PNKQUMHFJPBWKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)
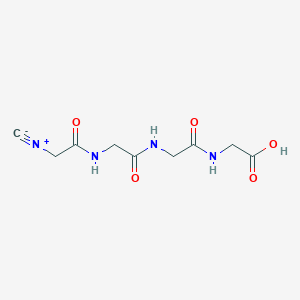
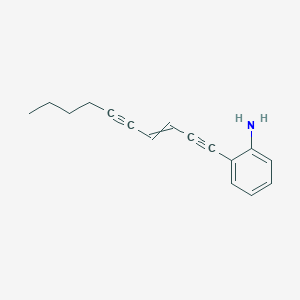
![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)
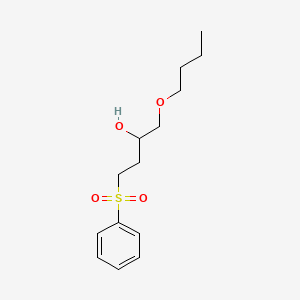
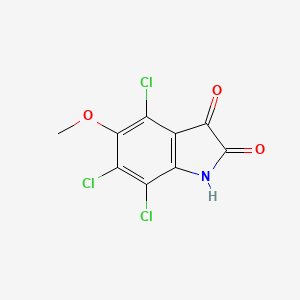

![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
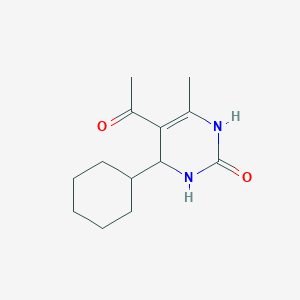
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
